molecular formula C7H14O3 B1211613 3-Hydroxy-5-methylhexanoic acid CAS No. 40309-49-7

3-Hydroxy-5-methylhexanoic acid

Cat. No.: B1211613
CAS No.: 40309-49-7
M. Wt: 146.18 g/mol
InChI Key: SCAWECGFPWPHAR-UHFFFAOYSA-N
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Description

3-Hydroxy-5-methylhexanoic acid is an organic compound with the molecular formula C7H14O3. It is a hydroxy acid, meaning it contains both a hydroxyl group (-OH) and a carboxylic acid group (-COOH). This compound is known for its role in various biochemical processes and its presence in certain natural products.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hydroxy-5-methylhexanoic acid can be synthesized through several methods. One common approach involves the hydroxylation of 5-methylhexanoic acid using a suitable oxidizing agent. Another method includes the reduction of 3-keto-5-methylhexanoic acid using a reducing agent such as sodium borohydride.

Industrial Production Methods

In industrial settings, this compound can be produced through the fermentation of specific microorganisms that are capable of converting substrates like glucose into the desired product. This biotechnological approach is often preferred due to its sustainability and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5-methylhexanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with a halogen.

Major Products Formed

    Oxidation: 3-Keto-5-methylhexanoic acid or 3-formyl-5-methylhexanoic acid.

    Reduction: 3-Hydroxy-5-methylhexanol.

    Substitution: 3-Chloro-5-methylhexanoic acid or 3-bromo-5-methylhexanoic acid.

Scientific Research Applications

3-Hydroxy-5-methylhexanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It plays a role in metabolic pathways and can be used to study enzyme-catalyzed reactions.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: It is used in the production of fragrances and flavoring agents due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-methylhexanoic acid involves its interaction with specific enzymes and receptors in biological systems. The hydroxyl group allows it to participate in hydrogen bonding and other interactions, while the carboxylic acid group can form ionic bonds with various targets. These interactions can modulate biochemical pathways and influence physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-3-methylhexanoic acid
  • 3-Hydroxy-4-methylhexanoic acid
  • 3-Hydroxy-5-ethylhexanoic acid

Uniqueness

3-Hydroxy-5-methylhexanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its position of the hydroxyl group relative to the methyl group influences its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-hydroxy-5-methylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-5(2)3-6(8)4-7(9)10/h5-6,8H,3-4H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCAWECGFPWPHAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80865992
Record name 3-Hydroxy-5-methylhexanoic acid
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Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Hydroxyisoheptanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002207
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

40309-49-7
Record name 3-Hydroxy-5-methylhexanoic acid
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxyisoheptanoic acid
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Record name 3-Hydroxy-5-methylhexanoic acid
Source EPA DSSTox
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Record name 3-hydroxy-5-methylhexanoic acid
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Record name 3-Hydroxyisoheptanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002207
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 3-hydroxy-5-methylhexanoic acid in the structure of the investigated cyanobacterial peptides?

A1: this compound is a crucial structural component of lyngbyabellin D, a cyclic depsipeptide isolated from the cyanobacterium Lyngbya sp. []. This unusual amino acid contributes to the overall three-dimensional structure of lyngbyabellin D, which in turn influences its biological activity.

Q2: How was the configuration of this compound within lyngbyabellin D determined?

A2: Researchers employed a combination of techniques to elucidate the absolute and relative configuration of the this compound unit within lyngbyabellin D []. This involved:

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